3-(Amino(cyclopropyl)methyl)benzonitrile

Catalog No.
S15389153
CAS No.
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Amino(cyclopropyl)methyl)benzonitrile

Product Name

3-(Amino(cyclopropyl)methyl)benzonitrile

IUPAC Name

3-[amino(cyclopropyl)methyl]benzonitrile

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11H,4-5,13H2

InChI Key

AHRAEHOXXQRTRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC(=C2)C#N)N

3-(Amino(cyclopropyl)methyl)benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile moiety and a cyclopropylamine group. The molecular formula for this compound is C11H12N2, and it has a molecular weight of approximately 172.23 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both an amino group and a nitrile functional group, which can participate in various

  • Oxidation: The amino group can be oxidized to form nitro or carbonyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide .
  • Reduction: The nitrile group can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group may act as a nucleophile, allowing for the introduction of other substituents onto the aromatic ring.

The synthesis of 3-(Amino(cyclopropyl)methyl)benzonitrile typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available benzonitrile derivatives and cyclopropylamine.
  • Reaction Conditions: The reaction is generally conducted under controlled conditions using bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product .

3-(Amino(cyclopropyl)methyl)benzonitrile has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
  • Organic Synthesis: This compound is utilized in various synthetic pathways to create more complex organic molecules.
  • Research: It is studied for its potential interactions with biological systems, contributing to the understanding of structure-activity relationships in drug design.

Interaction studies involving 3-(Amino(cyclopropyl)methyl)benzonitrile focus on its binding affinity to specific receptors or enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, though comprehensive studies are needed to elucidate these interactions fully. Such studies are crucial for determining the compound's therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 3-(Amino(cyclopropyl)methyl)benzonitrile, including:

  • 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile
  • 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile
  • 3-Amino-5-methylbenzonitrile

Comparison Table

Compound NameUnique Features
3-(Amino(cyclopropyl)methyl)benzonitrileContains a cyclopropylamine group; potential CNS activity
4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrileChlorine substitution influences reactivity
4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrileDifferent substitution pattern affects properties
3-Amino-5-methylbenzonitrileLacks cyclopropyl group; distinct biological activity

3-(Amino(cyclopropyl)methyl)benzonitrile stands out due to its specific cyclopropylamine integration, which may confer unique reactivity and biological properties compared to similar compounds. This uniqueness could make it particularly valuable in drug development and synthetic chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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